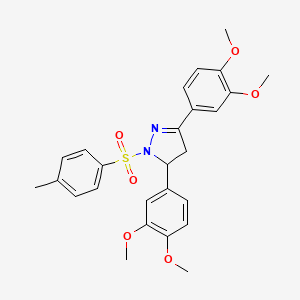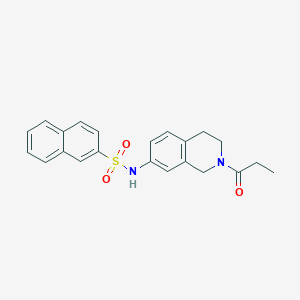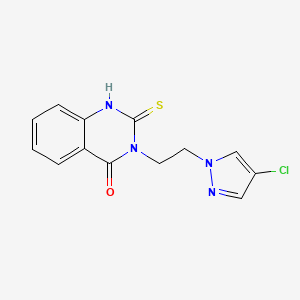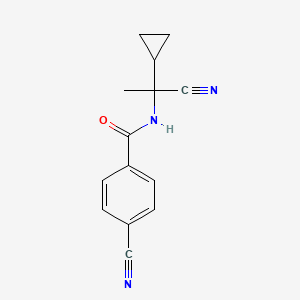
Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate, also known as MFNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The exact mechanism of action of Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. In addition, Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate has a low toxicity profile and is well-tolerated in laboratory animals. It has been shown to reduce inflammation and pain in animal models of arthritis and has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine the long-term effects of Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate is its versatility in organic synthesis. It can be used as a building block in the synthesis of various organic compounds, making it a valuable tool for synthetic chemists. In addition, its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs.
One limitation of Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate is its relatively complex synthesis method, which may limit its widespread use in laboratories. In addition, further studies are needed to determine the optimal dosage and administration route for Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate in humans.
Direcciones Futuras
There are several future directions for research on Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate. One area of interest is the development of new drugs based on Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate's anti-inflammatory and anti-cancer properties. In addition, further studies are needed to determine the long-term effects of Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate on human health and to optimize its synthesis method for widespread use in laboratories. Finally, the use of Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate as a fluorescent dye in biological imaging applications is an area of active research.
Métodos De Síntesis
The synthesis of Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate involves a multi-step process that starts with the reaction of 2-naphthol with p-toluenesulfonyl chloride to form 2-(p-toluenesulfonyloxy)naphthalene. This intermediate is then reacted with potassium fluoride and 1,2-dibromoethane to form 2-(6-bromoethoxy)naphthalene. The final step involves the reaction of 2-(6-bromoethoxy)naphthalene with methyl acetate and cesium carbonate to form Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate.
Aplicaciones Científicas De Investigación
Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In addition, Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate has been used in the synthesis of various organic compounds, including chiral building blocks and fluorescent dyes.
Propiedades
IUPAC Name |
methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO5S/c1-18-13(15)7-9-2-3-11-8-12(19-20(14,16)17)5-4-10(11)6-9/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLHPNGCTFWLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)C=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2462386.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2462387.png)
![3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile](/img/structure/B2462388.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-[(2-fluorobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2462389.png)
![N-cycloheptyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2462390.png)
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3-{8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2462392.png)



![Ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2462400.png)
![Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]-](/img/structure/B2462401.png)